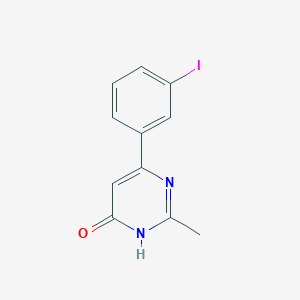
sEH-IN-12
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Soluble epoxide hydrolase inhibitor 12 (sEH-IN-12) is a small molecule inhibitor targeting the enzyme soluble epoxide hydrolase (sEH). This enzyme plays a crucial role in the metabolism of bioactive lipid signaling molecules, particularly epoxyeicosatrienoic acids (EETs), which have anti-inflammatory, analgesic, antihypertensive, and cardioprotective properties . By inhibiting sEH, this compound helps to increase the levels of EETs, thereby enhancing their beneficial effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sEH-IN-12 involves multiple steps, starting from commercially available starting materials. The key steps typically include the formation of a urea or amide linkage, which is crucial for the inhibitory activity of the compound. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing the reaction conditions to maximize yield and minimize costs. Techniques such as high-throughput screening and automated synthesis are often employed to streamline the production process .
Análisis De Reacciones Químicas
Types of Reactions: sEH-IN-12 primarily undergoes substitution reactions, particularly nucleophilic substitutions. These reactions are facilitated by the presence of reactive functional groups in the molecule, such as halogens or tosylates .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include organic solvents like dimethyl sulfoxide (DMSO), catalysts such as palladium or copper complexes, and bases like potassium carbonate. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results .
Major Products Formed: The major products formed from the reactions involving this compound are typically derivatives with modified functional groups. These derivatives are often tested for their inhibitory activity against sEH to identify more potent inhibitors .
Aplicaciones Científicas De Investigación
sEH-IN-12 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the mechanisms of enzyme inhibition and to develop new inhibitors with improved properties . In biology and medicine, this compound is used to investigate the role of sEH in various physiological and pathological processes, such as inflammation, hypertension, and cardiovascular diseases . In industry, this compound is used in the development of new therapeutic agents targeting sEH for the treatment of various diseases .
Mecanismo De Acción
The mechanism of action of sEH-IN-12 involves the inhibition of the enzyme soluble epoxide hydrolase. This enzyme catalyzes the hydrolysis of epoxyeicosatrienoic acids to their corresponding dihydroxyeicosatrienoic acids, which are less biologically active . By inhibiting sEH, this compound increases the levels of epoxyeicosatrienoic acids, thereby enhancing their anti-inflammatory, analgesic, antihypertensive, and cardioprotective effects . The inhibition occurs through an SN2-type reaction, where the catalytic triad composed of tyrosine 382, tyrosine 465, and aspartic acid 334 plays a crucial role .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to sEH-IN-12 include other soluble epoxide hydrolase inhibitors such as 12-(3-adamantan-1-yl-ureido)-dodecanoic acid (AUDA) and its derivatives . These compounds share a similar mechanism of action and are used to study the role of sEH in various biological processes .
Uniqueness of this compound: What sets this compound apart from other similar compounds is its unique chemical structure, which provides it with higher potency and selectivity for soluble epoxide hydrolase. This makes it a valuable tool for studying the enzyme and developing new therapeutic agents .
Propiedades
Fórmula molecular |
C25H29N5O2 |
|---|---|
Peso molecular |
431.5 g/mol |
Nombre IUPAC |
6-[3-(cyclohexylcarbamoyl)phenyl]-N-methyl-N-(2-pyrazol-1-ylethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C25H29N5O2/c1-29(15-16-30-14-6-13-27-30)25(32)21-11-12-23(26-18-21)19-7-5-8-20(17-19)24(31)28-22-9-3-2-4-10-22/h5-8,11-14,17-18,22H,2-4,9-10,15-16H2,1H3,(H,28,31) |
Clave InChI |
WHWMQARWVOOSFY-UHFFFAOYSA-N |
SMILES canónico |
CN(CCN1C=CC=N1)C(=O)C2=CN=C(C=C2)C3=CC(=CC=C3)C(=O)NC4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![23-Hydroxy-3,6,9,12,15,18,21-heptaoxatricos-1-yl 2-Fluoro-alpha-methyl[1,1'-biphenyl]-4-acetate](/img/structure/B13429889.png)
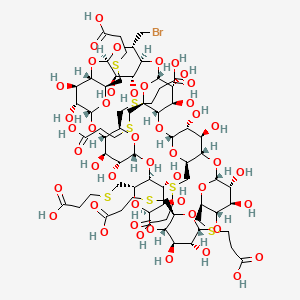
![2-Methanesulfonyl-6-azaspiro[3.4]octane](/img/structure/B13429896.png)
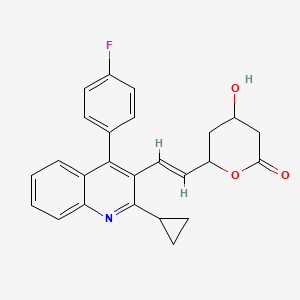

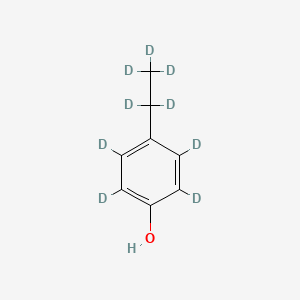
![1-Methoxy-4-[1,1,2,2-tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]benzene](/img/structure/B13429920.png)
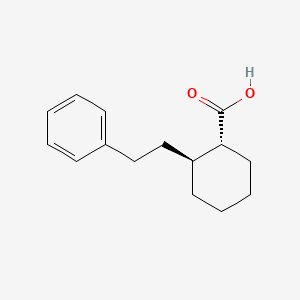

![5-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole](/img/structure/B13429929.png)
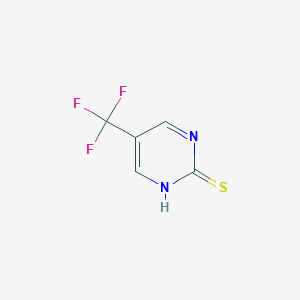
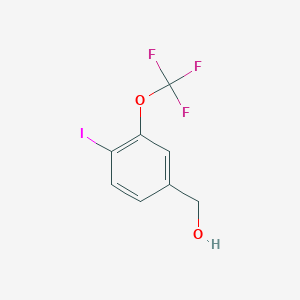
![7-Isopropyl-5-azaspiro[2.4]heptane](/img/structure/B13429950.png)
